molecular formula C21H28FNO2 B593338 XLR11 N-(4-hydroxypentyl) metabolite CAS No. 1782099-36-8

XLR11 N-(4-hydroxypentyl) metabolite

Cat. No.: B593338
CAS No.: 1782099-36-8
M. Wt: 345.4 g/mol
InChI Key: MDPXVRYUGDTVIS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

XLR11 N-(4-hydroxypentyl) metabolite RM undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

    Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom in the N-(5-fluoropentyl) chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alkanes, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of XLR11 N-(4-hydroxypentyl) metabolite RM is not well-documented. as a metabolite of XLR11, it is expected to interact with cannabinoid receptors. XLR11 itself is known to bind to both peripheral cannabinoid receptor 2 and central cannabinoid receptor 1, with a higher selectivity for the former . The exact molecular targets and pathways involved in the action of the metabolite are yet to be elucidated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

XLR11 N-(4-hydroxypentyl) metabolite RM is unique due to its specific hydroxylation at the N-(5-fluoropentyl) chain, which distinguishes it from other metabolites of synthetic cannabinoids. This specific modification may influence its binding affinity and selectivity for cannabinoid receptors, making it a valuable compound for forensic and research applications .

Biological Activity

XLR11, a synthetic cannabinoid, is structurally related to UR-144 and has gained attention due to its recreational use and associated health risks. The metabolite N-(4-hydroxypentyl) of XLR11 is particularly significant as it contributes to the compound's pharmacological effects and toxicity. This article reviews the biological activity of this metabolite, focusing on its metabolic pathways, receptor interactions, and implications for forensic toxicology.

Metabolic Pathways

XLR11 undergoes extensive metabolism in the body, primarily through phase I and phase II metabolic processes. Studies have identified over 25 metabolites resulting from various biotransformations, including hydroxylation, carboxylation, and glucuronidation . The major pathways include:

  • Hydroxylation : The formation of hydroxylated metabolites such as N-(4-hydroxypentyl) is a key step in the metabolism of XLR11.
  • Carboxylation : This leads to the production of carboxylic acid derivatives that can be further conjugated.
  • Glucuronidation : Many metabolites undergo glucuronidation, which enhances their solubility for excretion.

The primary isozyme involved in XLR11 metabolism is CYP3A4, which facilitates these transformations .

Biological Activity at Cannabinoid Receptors

XLR11 and its metabolites exhibit significant activity at cannabinoid receptors CB1 and CB2. Research indicates that:

  • Agonistic Activity : XLR11 acts as a full agonist at CB1 receptors, showing higher potency than Δ9-THC in activating G protein-gated inwardly rectifying K+ channels (GIRKs) .
  • Metabolite Potency : Some metabolites of XLR11 demonstrate even greater potency at cannabinoid receptors compared to the parent compound. For instance, studies have shown that certain hydroxylated metabolites are more effective at eliciting receptor-mediated responses than XLR11 itself .

Case Studies and Research Findings

  • In Vitro Studies : In a study using HepaRG cells, incubation with XLR11 revealed the formation of N-(4-hydroxypentyl) along with other metabolites. Analysis through liquid chromatography/mass spectrometry confirmed the presence of these metabolites in culture media .
  • Urinary Metabolite Detection : Analysis of urine samples from users has shown that N-(4-hydroxypentyl) and other metabolites are prevalent. A comprehensive study identified 19 distinct metabolites through enzymatic hydrolysis techniques .
  • Forensic Implications : The identification of N-(4-hydroxypentyl) as a significant urinary metabolite underscores its relevance in toxicological screenings. Its detection can serve as a biomarker for XLR11 use in forensic investigations .

Comparative Table of Metabolites

Metabolite Chemical Structure Activity at CB1 Activity at CB2
XLR11C21H28FNO2Full AgonistModerate Agonist
N-(4-hydroxypentyl)C21H28FNO2Higher PotencyHigher Potency
UR-144C21H28FNO2Moderate AgonistModerate Agonist
5-Hydroxy-UR-144C21H28FNO2More PotentMore Potent

Properties

IUPAC Name

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPXVRYUGDTVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(CF)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043183
Record name XLR11 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782099-36-8
Record name XLR11 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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